molecular formula C17H24O4 B139493 Monoisononyl phthalate CAS No. 106610-61-1

Monoisononyl phthalate

Cat. No.: B139493
CAS No.: 106610-61-1
M. Wt: 292.4 g/mol
InChI Key: RNCMBSSLYOAVRT-UHFFFAOYSA-N
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Safety and Hazards

Phthalates, including MINP, are of concern due to their potential to disrupt the endocrine system and induce reproductive and neurological disorders . Children are particularly vulnerable to phthalate exposure .

Mechanism of Action

Target of Action

Monoisononyl phthalate (MiNP) is a phthalic acid monoester . Endocrine disruptors can interfere with hormone function in the body.

Mode of Action

Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . They interfere with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

Phthalates, including MiNP, have been found to disrupt expression of genes related to lipid metabolism and peroxisome proliferator-activated receptor (PPAR) signaling . These disruptions can lead to changes in lipid metabolic processes and PPAR signaling pathways, which are crucial for various biological functions .

Pharmacokinetics

Studies on other phthalates suggest that they are metabolized in the human body and excreted in urine . For instance, after oral intake of di(2-ethylhexyl) phthalate (DEHP), a related phthalate, around 65-70% of the dose was excreted in urine as metabolites within 24 hours . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of MiNP.

Result of Action

Due to its potential endocrine-disrupting properties, it may cause adverse effects on reproductive health and physical development . It may also induce neurological disorders due to its interference with nuclear receptors in neural structures .

Action Environment

Phthalates, including MiNP, are ubiquitous environmental contaminants, primarily due to their use as plasticizers . They can be taken up by the general population, and their action, efficacy, and stability can be influenced by various environmental factors . For instance, the slow release of phthalates from plastics due to weathering contributes to their presence in the environment .

Biochemical Analysis

Biochemical Properties

Monoisononyl phthalate can interact with various enzymes, proteins, and other biomolecules. During the biodegradation of diisononyl phthalate, a compound similar to this compound, four derived compounds were identified: this compound, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate . This indicates that this compound can participate in biochemical reactions involving de-esterification and β-oxidation .

Cellular Effects

Phthalates, including this compound, can induce multi-organ damage through a number of mechanisms such as oxidative stress via generation of Reactive Oxygen Species (ROS), DNA damage, lipid peroxidation, disrupting cell function and also altering the expression and activity of the most important antioxidant enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The metabolite profiling indicated that this compound exerts its effects at the molecular level through simultaneous pathways of de-esterification and β-oxidation .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, during the biodegradation of diisononyl phthalate, almost complete biodegradation (99%) was observed in 168 hours . This suggests that this compound may also exhibit similar temporal effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include de-esterification and β-oxidation . It can interact with various enzymes and cofactors during these processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monoisononyl phthalate is synthesized through the esterification of phthalic anhydride with isononanol. The reaction typically involves heating phthalic anhydride and isononanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water formed during the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride and isononanol are continuously fed into the system. The reaction mixture is heated to the desired temperature, and the water by-product is removed through distillation. The resulting this compound is then purified through distillation or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Monoisononyl phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Monoisononyl phthalate is similar to other phthalate esters, such as:

Uniqueness: this compound is unique in its specific ester structure, which imparts distinct physical and chemical properties compared to other phthalate esters. Its specific applications and environmental impact also differentiate it from other similar compounds .

Properties

IUPAC Name

2-(7-methyloctoxycarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-13(2)9-5-3-4-8-12-21-17(20)15-11-7-6-10-14(15)16(18)19/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCMBSSLYOAVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCOC(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80910057
Record name 2-{[(7-Methyloctyl)oxy]carbonyl}benzoic acid
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Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106610-61-1, 68515-53-7
Record name 1-(7-Methyloctyl) 1,2-benzenedicarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=106610-61-1
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Record name 1,2-Benzenedicarboxylic acid, mono-C8-10-branched alkyl esters, C9-rich
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 1-(7-methyloctyl) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, mono-C8-10-branched alkyl esters, C9-rich
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Record name 2-{[(7-Methyloctyl)oxy]carbonyl}benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Benzenedicarboxylic acid, mono-C8-10-branched alkyl esters, C9-rich
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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